![molecular formula C24H20N2O4 B11053388 (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione](/img/no-structure.png)
(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between a diketone and an amine under acidic or basic conditions.
Introduction of Hydroxyphenyl Groups: The hydroxyphenyl groups are introduced via electrophilic aromatic substitution reactions. This step often requires the use of catalysts such as Lewis acids to facilitate the substitution.
Formation of the Ethylidene Bridge: The ethylidene bridge is formed through a condensation reaction between an aldehyde and an amine, resulting in the formation of an imine intermediate, which is subsequently reduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imine or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups typically yields quinones, while reduction of the imine group results in secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(3-Hydroxyphenyl)-1-(4-methoxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione: Similar structure but with a methoxy group instead of a hydroxy group.
(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(methylamino)ethylidene]pyrrolidine-2,3-dione: Similar structure but with a methylamino group instead of a phenylamino group.
Uniqueness
The uniqueness of (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione lies in its combination of functional groups and aromatic rings, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(4E)-4-(1-anilinoethylidene)-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H20N2O4/c1-15(25-17-7-3-2-4-8-17)21-22(16-6-5-9-20(28)14-16)26(24(30)23(21)29)18-10-12-19(27)13-11-18/h2-14,22,25,27-28H,1H3/b21-15+ |
InChI Key |
BANKBFZWKKKCEL-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=C\1/C(N(C(=O)C1=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)O)/NC4=CC=CC=C4 |
Canonical SMILES |
CC(=C1C(N(C(=O)C1=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.